molecular formula C12H9BrN4OS B243071 6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B243071
M. Wt: 337.2 g/mol
InChI Key: VIJQCQDBDUDSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. Additionally, it has been reported to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Moreover, this compound has demonstrated anti-microbial activity against a range of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in common organic solvents. Additionally, it exhibits a range of biological activities, making it a useful compound for studying various disease pathways. However, there are also some limitations to using this compound in lab experiments. For instance, its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its mode of action. Furthermore, its potential toxicity and side effects need to be carefully evaluated before using it in in vivo studies.

Future Directions

There are several future directions for research on 6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This will enable the design of more specific and effective therapeutic agents based on this compound. Secondly, the potential toxicity and side effects of this compound need to be carefully evaluated in preclinical studies before moving to clinical trials. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy. Finally, the development of novel synthetic routes for this compound and its analogs may lead to the discovery of new and more potent therapeutic agents.

Synthesis Methods

The synthesis of 6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 4-bromo-2-thiophenecarboxaldehyde, malononitrile, ethyl acetoacetate, and 4-hydroxycoumarin in the presence of ammonium acetate and acetic acid. This reaction results in the formation of the desired compound in good yield.

Scientific Research Applications

6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has shown promising anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, it has demonstrated anti-microbial activity against a range of bacterial and fungal strains.

properties

Molecular Formula

C12H9BrN4OS

Molecular Weight

337.2 g/mol

IUPAC Name

6-amino-4-(4-bromothiophen-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C12H9BrN4OS/c1-5-9-10(8-2-6(13)4-19-8)7(3-14)11(15)18-12(9)17-16-5/h2,4,10H,15H2,1H3,(H,16,17)

InChI Key

VIJQCQDBDUDSBN-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CS3)Br

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CS3)Br

Origin of Product

United States

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